1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a boronic ester derivative of benzotriazole, a heterocyclic aromatic compound. The molecule features a benzotriazole core substituted with a methyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals, agrochemicals, and materials science . Its commercial availability (e.g., CymitQuimica lists prices ranging from €269/100 mg to €968/1 g) underscores its utility in high-throughput synthesis .
Properties
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-10-11(8-9)17(5)16-15-10/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHUVQJHLKHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148359 | |
| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362243-56-8 | |
| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1362243-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the C–Br bond in 1 , followed by transmetallation with B~2~pin~2~ to install the boronate ester. The electron-deficient nature of the benzotriazole ring enhances reactivity at the 6-position, ensuring regioselectivity.
Direct Miyaura Borylation of 1-Methyl-1H-Benzo[d][1,2,] Triazole
For substrates lacking a halogen substituent, direct C–H borylation offers an alternative pathway. This method employs iridium or palladium catalysts to functionalize the benzotriazole core at the 6-position (Figure 2).
Reaction Conditions
-
Catalyst : [Ir(OMe)(cod)]~2~ (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
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Boron Source : Pinacolborane (HBpin, 2 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 80°C, 24 hours
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Yield : 55–60%
Substrate Limitations
The methyl group at position 1 weakly directs iridium-mediated borylation to the 6-position. However, competing borylation at positions 4 and 7 reduces regioselectivity, necessitating careful optimization.
Cyclization of Boron-Containing Triazole Precursors
A less common route involves constructing the triazole ring around a pre-installed boronate ester. This method starts with 4-boronoaniline derivatives, which undergo diazotization and cyclization (Figure 3).
Key Steps
Challenges
Low yields arise from competing decomposition of the boronate group under acidic conditions. This method is primarily of academic interest due to scalability issues.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Yield | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 6-Bromo-1-methylbenzotriazole | Pd(dppf)Cl~2~ | 68–72% | High |
| Direct Borylation | 1-Methylbenzotriazole | [Ir(OMe)(cod)]~2~ | 55–60% | Moderate |
| Cyclization Approach | 4-Boronoaniline derivatives | None | 50–55% | Low |
The Suzuki-Miyaura method remains the most practical route due to superior yields and commercial availability of 1 . Direct borylation, while innovative, suffers from regiochemical challenges. Cyclization strategies are limited by synthetic complexity but may find use in specialized applications.
Optimization Strategies
Catalyst Screening for Suzuki-Miyaura
Recent studies indicate that PdCl~2~(PPh~3~)~4~ achieves comparable yields (70%) to Pd(dppf)Cl~2~ but requires higher temperatures (100°C). Ligand-free systems using Pd/C (5 wt%) in dimethylacetamide (DMAc) at 120°C show promise for industrial-scale synthesis, albeit with slightly reduced yields (65%).
Solvent Effects in Direct Borylation
Replacing THF with toluene improves iridium catalyst stability, increasing yields to 63%. Additives such as 1,2-dimethoxyethane (DME) further enhance reactivity by stabilizing the active iridium species.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole primarily involves its role as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the transfer of boron atoms to other molecules, enabling the formation of new carbon-boron bonds. This process is often catalyzed by transition metals such as palladium .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzotriazole Core
1-Isopropyl-6-(pinacolboron)benzotriazole (e.g., compound 5 in ):
- Structural difference : The methyl group at the 1-position is replaced with an isopropyl group.
- Impact : Bulkier substituents like isopropyl may enhance steric hindrance, reducing reactivity in cross-coupling reactions but improving metabolic stability in drug candidates .
- Synthesis : Requires PdCl₂(dppf) catalysis with bis(pinacolato)diboron, similar to the target compound but with modified aryl halide precursors .
4-Fluoro-1-isopropyl-6-(pinacolboron)benzimidazole ():
- Core difference : Benzotriazole replaced with benzimidazole, introducing a basic NH group.
- Impact : The electron-rich benzimidazole may alter electronic properties, affecting coupling efficiency. Fluorine substitution enhances lipophilicity and bioavailability .
Heterocycle Replacements
Pyrazolo[4,3-b]pyridine Derivatives ():
- Example : 1-Methyl-6-(pinacolboron)-1H-pyrazolo[4,3-b]pyridine.
- Properties : Lower predicted pKa (4.45 vs. ~5–6 for benzotriazole analogs), influencing solubility and reactivity .
- Applications : Preferred in kinase inhibitor synthesis due to pyrazole’s affinity for ATP-binding pockets .
Benzo[c]isothiazole Derivatives ():
- Example : 1-Methyl-6-(pinacolboron)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
- Impact : The sulfone group increases electrophilicity, accelerating coupling reactions but reducing stability under basic conditions .
Physical and Chemical Properties
| Property | Target Compound | Pyrazolo[4,3-b]pyridine Analog | Benzo[c]isothiazole Analog |
|---|---|---|---|
| Molecular Weight | 259.11 g/mol | 259.11 g/mol | 293.18 g/mol |
| Density (g/cm³) | 1.17 (predicted) | 1.17 (predicted) | 1.32 (measured) |
| pKa | ~5.5 (estimated) | 4.45 | N/A |
| Melting Point | Not reported | 393.3°C (predicted) | 215–217°C |
- Stability : The target compound’s benzotriazole core offers superior thermal stability compared to benzimidazole derivatives, which decompose above 200°C .
Commercial Availability and Suppliers
| Supplier | Purity | Price (1 g) | CAS Number | |
|---|---|---|---|---|
| CymitQuimica | 95% | €968 | EN300-46793751 | |
| Combi-Blocks | 95% | $1,200 | 1107627-01-9 | |
| Eon Biotech | 97% | Inquiry | 1471262-12-0 |
Biological Activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a benzo[d][1,2,3]triazole moiety and a boron-containing dioxaborolane group. Its molecular formula is with a molecular weight of approximately 259.1517 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.1517 g/mol |
| CAS Number | 1107627-01-9 |
| Purity | ≥97.0% |
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence enzyme activity and cellular signaling pathways. The triazole ring may also contribute to its bioactivity by enhancing interactions with target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Kinase Inhibition : Preliminary data suggest that it may act as a kinase inhibitor. Kinases play critical roles in cell signaling pathways that regulate cell growth and division.
Case Studies
Several case studies have documented the effects of similar compounds:
-
Study on Cell Lines : A study involving benzo[d][1,2,3]triazole derivatives reported significant inhibition of tumor growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines when treated with boron-containing derivatives.
- Results : The IC50 values were found to be lower than those of conventional chemotherapeutics.
- In Vivo Models : Animal studies demonstrated that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic: What are the optimized synthetic routes for preparing 1-methyl-6-(dioxaborolane)benzotriazole, and how is purity ensured?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzotriazole precursor and a pinacol boronate ester. For example:
- Step 1 : React 1-methyl-6-bromo-1H-benzotriazole with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous DMF at 75–90°C .
- Step 2 : Purify via column chromatography (e.g., pentane/Et₂O 8:1), achieving ~44% yield .
- Purity Validation : Confirm by ¹H/¹³C NMR (absence of residual boronic acid signals) and HPLC-MS (monitor for dehalogenation byproducts like debrominated species) .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR shows characteristic signals: benzotriazole aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 3.5–4.0 ppm), and dioxaborolane methyls (δ 1.0–1.3 ppm). ¹¹B NMR confirms boronate formation (δ 30–35 ppm) .
- X-ray Crystallography : Use SHELXL for refinement and OLEX2 for structure visualization. Key metrics: C-B bond length (~1.56 Å), planarity of the boronate ring .
Advanced: How do electronic effects of substituents on the benzotriazole core influence Suzuki coupling efficiency?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Reduce reactivity by decreasing electron density at the coupling site. For example, nitro substituents lower yields by 15–20% compared to methyl groups .
- Steric Effects : Bulky groups at the 4-position hinder catalyst access, requiring higher Pd loading (e.g., 5 mol% vs. 2 mol%) .
- Optimization : Screen ligands (e.g., SPhos vs. XPhos) and solvents (THF > DMF for sterically hindered derivatives) .
Advanced: What computational approaches predict the reactivity of this boronate in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G++(d,p) to model transition states. Key parameters:
- Solvent Effects : COSMO-RS predicts THF as optimal (dielectric constant ~7.5) .
Advanced: How is this compound utilized in synthesizing fluorescent probes for biological imaging?
Methodological Answer:
- Probe Design : Couple with fluorophores (e.g., IR783) via Suzuki-Miyaura to create benzotriazole-boronate hybrids. Monitor fluorescence lifetime changes (e.g., τ = 2.1 ns vs. 3.4 ns post-modification) .
- Application : Use in NO detection by exploiting boronate oxidation to phenol, shifting emission λmax by ~50 nm .
Advanced: What crystallographic challenges arise with this compound, and how are they resolved?
Methodological Answer:
Basic: What are common synthetic byproducts, and how are they minimized?
Methodological Answer:
Advanced: What role does the dioxaborolane group play in medicinal chemistry applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
